molecular formula C9H12S B2505612 2-Ethylthioanisole CAS No. 20760-06-9

2-Ethylthioanisole

Cat. No. B2505612
CAS RN: 20760-06-9
M. Wt: 152.26
InChI Key: WEBZMGHVGASLFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Ethylthioanisole involves the oxidation of thioanisole with H2O2, catalyzed by a silica-supported metal complex . Another approach involves a two-step synthesis of phenothiazines using a dual-catalytic ortho-thioarylation reaction of anilines .


Molecular Structure Analysis

The molecular weight of this compound is 152.26. The InChI Key is WEBZMGHVGASLFJ-UHFFFAOYSA-N. For a more detailed molecular structure analysis, techniques such as quantum chemistry, the intermolecular potential, force field and molecular dynamics methods, structural correlation, and thermodynamics can be used .


Chemical Reactions Analysis

This compound undergoes oxidation reactions. For example, a silica-supported metal complex catalyzes the oxidation of thioanisole with H2O2 to give the sulfoxide and sulfone . The study of atmospheric pressure cold plasmas in humid air has also revealed complex webs of hundreds to thousands of reactions .


Physical And Chemical Properties Analysis

This compound is a colorless to pale yellow liquid with a strong odor. Its chemical formula is C9H12S. For a more detailed analysis of its physical and chemical properties, techniques such as melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, zeta potential analysis, and viscosity can be used .

Scientific Research Applications

Antitumor and Anticancer Applications

A significant application of 2-Ethylthioanisole derivatives, particularly ethyl 2-substituted-aminothiazole-4-carboxylates, is in the field of antitumor and anticancer research. These compounds have shown potential anticancer activity in vitro against various human tumor cell lines, with some derivatives exhibiting remarkable activity against specific leukemia cell lines (El-Subbagh, Abadi, & Lehmann, 1999). Similarly, modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been studied for their antimicrobial activities against strains of bacteria and fungi, indicating their potential in antimicrobial therapy (Desai, Bhatt, & Joshi, 2019).

Antimicrobial and Antifungal Studies

Research on derivatives of this compound, such as ethyl 2-aminothiazole-5-carboxylate, has shown promising results in antimicrobial studies. These compounds have been tested for their effectiveness against various bacterial and fungal strains, suggesting their potential use in treating microbial infections (Desai, Bhatt, & Joshi, 2019).

Applications in Treating Trypanosoma Brucei

Another important application of these compounds is in the treatment of Trypanosoma brucei, the pathogen causing human African trypanosomiasis. Specific derivatives of this compound, such as 2-(2-Benzamido)ethyl-4-phenylthiazole, have been identified as inhibitory to Trypanosoma brucei, showcasing potential therapeutic uses (Patrick et al., 2016).

Antihyperglycemic Activity

Ethylacetate extracts of certain plants containing this compound derivatives have been studied for their antihyperglycemic activity. These studies have focused on their effects on blood glucose levels, insulin, and related metabolic parameters, indicating their potential in the management of type 2 diabetes (Abubakar et al., 2020).

Biochemical Sensor Applications

Research has also been conducted on the use of this compound derivatives as biochemical sensors. For instance, ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate has been developed as a ratiometric fluorescent probe for the detection of specific biomolecules like cysteine and homocysteine, indicating its potential in analytical chemistry and diagnostics (Na et al., 2016).

Safety and Hazards

2-Ethylthioanisole can cause skin and eye irritation. Breathing this compound can irritate the nose and throat causing coughing and wheezing. Exposure to this compound can make you feel dizzy, lightheaded, and pass out .

Future Directions

The future directions of 2-Ethylthioanisole research are centralized around the development of new oxide compositions capable of featuring simultaneously high CO2 resistance and O2 permeability and the exploitation of phase reactions to create a new conductive phase along the grain boundaries of dual-phase materials .

properties

IUPAC Name

1-ethyl-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-3-8-6-4-5-7-9(8)10-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBZMGHVGASLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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